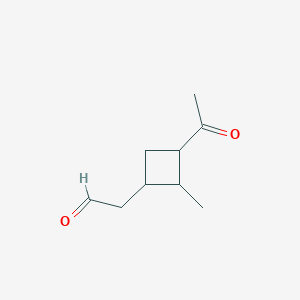

Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI)

Description

Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) is a cyclobutane derivative featuring an acetaldehyde group, an acetyl substituent at position 3, and a methyl group at position 2. Cyclobutane rings are known for their moderate ring strain (~26.3 kcal/mol), which influences reactivity compared to smaller (cyclopropane) or larger (cyclopentane) rings .

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(3-acetyl-2-methylcyclobutyl)acetaldehyde |

InChI |

InChI=1S/C9H14O2/c1-6-8(3-4-10)5-9(6)7(2)11/h4,6,8-9H,3,5H2,1-2H3 |

InChI Key |

DTAYBDFOZSHWOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC1C(=O)C)CC=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of cyclobutane derivatives such as cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) typically involves:

- Construction of the cyclobutane ring system through cycloaddition or ring contraction methods.

- Introduction of aldehyde and acetyl substituents via oxidation and acylation reactions.

- Control of stereochemistry to obtain the 3-acetyl-2-methyl substitution pattern.

Though direct synthesis protocols for this exact compound are scarce, analogues and related cyclobutane derivatives provide insight into viable synthetic routes.

Cyclobutane Ring Construction

[2+2] Cycloaddition Reactions:

Cyclobutane rings are commonly synthesized via [2+2] cycloaddition of alkenes or ketenes under photochemical or thermal conditions. For example, ketene intermediates generated from precursors such as isobutyric anhydride undergo cycloaddition to form cyclobutanone derivatives, which can be further functionalized.

Industrial Cracking and Polymerization:

A patented method for synthesizing 2,2,4,4-tetramethyl-1,3-cyclobutanedione involves cracking isobutyric anhydride with noble gases (nitrogen or helium) at elevated temperatures (300-550 °C) and low pressure (3-70 kPa), producing dimethyl ketene intermediates. These intermediates are absorbed and polymerized to yield cyclobutanedione products, demonstrating a scalable industrial approach to cyclobutane ring systems that could be adapted for cyclobutaneacetaldehyde derivatives.

Functional Group Introduction

Acetylation:

The introduction of the acetyl group at the 3-position typically involves selective acylation reactions, often using acetyl chloride or acetic anhydride under catalysis to target the methyl-substituted cyclobutane intermediate.

Aldehyde Formation:

The aldehyde group at the cyclobutaneacetaldehyde moiety can be introduced via oxidation of primary alcohol precursors or through formylation reactions using reagents such as the Vilsmeier-Haack reagent or via controlled partial oxidation of methyl groups.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | [2+2] Cycloaddition | Alkene + ketene, UV light or heat | Cyclobutanone intermediate |

| 2 | Reduction | NaBH4 or LiAlH4 | Cyclobutanol derivative |

| 3 | Selective Acetylation | Acetic anhydride, pyridine | 3-Acetyl-2-methylcyclobutanol |

| 4 | Oxidation to Aldehyde | PCC or Swern oxidation | Cyclobutaneacetaldehyde, 3-acetyl-2-methyl |

This route is consistent with general synthetic organic chemistry principles for constructing substituted cyclobutanes with aldehyde and acetyl functionalities.

Data Tables and Comparative Analysis

Research Findings and Perspectives

- The industrial approach using cracking of isobutyric anhydride combined with polymerization of dimethyl ketene intermediates offers a practical and efficient route to cyclobutane derivatives, minimizing equipment and energy costs compared to older methods.

- Photochemical [2+2] cycloaddition remains the most straightforward laboratory method for cyclobutane ring formation but is less practical on an industrial scale.

- Functional group transformations such as acetylation and oxidation are well-established and allow for precise introduction of the acetyl and aldehyde groups necessary for cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI).

- No direct, detailed synthetic protocols for this exact compound are published in open literature, indicating a niche area for further research and development.

Chemical Reactions Analysis

Types of Reactions

Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The acetyl and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

Oxidation: Cyclobutaneacetaldehyde, 3-acetyl-2-methylcarboxylic acid.

Reduction: Cyclobutaneacetaldehyde, 3-acetyl-2-methylalcohol.

Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Cyclobutaneacetaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through reactions such as:

- Aldol Condensation : This reaction can yield larger carbon frameworks which are essential in pharmaceuticals and agrochemicals.

- Cycloaddition Reactions : The compound can participate in cycloadditions, leading to the formation of cyclic compounds that are often biologically active.

2. Synthesis of Heterocycles

The compound is a precursor for synthesizing heterocyclic compounds, which are critical in medicinal chemistry. Heterocycles are known for their diverse biological activities, making them valuable in drug discovery efforts.

Therapeutic Applications

1. Potential Anticancer Activity

Research indicates that derivatives of cyclobutaneacetaldehyde may exhibit anticancer properties. Studies have shown that certain aldehyde compounds can influence cellular pathways associated with cancer progression. For instance:

- Mechanisms of Action : Aldehydes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death.

- Targeted Drug Design : The structural features of cyclobutaneacetaldehyde allow for modifications that could enhance its efficacy against specific cancer types.

Flavor and Fragrance Industry

1. Use as a Flavoring Agent

Cyclobutaneacetaldehyde is utilized in the food industry as a flavoring agent due to its pleasant aroma profile. Its applications include:

- Food Products : It is often incorporated into various food items to enhance flavor profiles, particularly in baked goods and confections.

- Regulatory Status : The compound is generally recognized as safe (GRAS) by food safety authorities when used within specified limits.

2. Fragrance Formulations

In the fragrance industry, cyclobutaneacetaldehyde contributes to the formulation of perfumes and scented products. Its characteristics include:

- Odor Profile : The compound has a unique scent that can be described as sweet and floral, making it suitable for use in various fragrance blends.

- Stability : It exhibits good stability under typical storage conditions, which is advantageous for long-lasting fragrance formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that derivatives of cyclobutaneacetaldehyde induced apoptosis in breast cancer cell lines. |

| Study 2 | Flavor Enhancement | Evaluated the sensory impact of cyclobutaneacetaldehyde on baked goods, finding significant improvement in overall flavor acceptance. |

| Study 3 | Fragrance Stability | Analyzed the stability of cyclobutaneacetaldehyde in perfume formulations, confirming its longevity and resistance to degradation over time. |

Mechanism of Action

The mechanism of action of Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Cyclopropanecarboxaldehyde, 2-(3-oxobutyl)-, (1R,2S)- (9CI)

- CAS : 32543-79-6

- Molecular Formula : C₁₀H₁₆O₂

- Molecular Weight : 140.18 g/mol

- Key Features :

- The aldehyde group enables nucleophilic additions, while the 3-oxobutyl chain offers keto-enol tautomerism possibilities.

Cyclopentanone, 4-acetyl-2-methyl- (9CI)

- CAS : 188308-44-3

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol

- Key Features: Cyclopentanone backbone with acetyl and methyl substituents. Ketone functional group at position 4 .

- Comparison :

- The five-membered ring reduces strain compared to cyclobutane, enhancing stability.

- The ketone group is less reactive toward nucleophiles than aldehydes but participates in condensations (e.g., aldol reactions).

1H-Pyrrole-2-carboxaldehyde, 3-acetyl-4-methyl- (9CI)

- CAS : 124815-00-5

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Key Features :

- Comparison :

- The pyrrole ring provides aromatic stability and distinct electronic properties (e.g., electrophilic substitution reactivity).

- The aldehyde group is more electrophilic than ketones, enabling faster Schiff base formation.

Structural and Functional Group Analysis

Functional Groups and Reactivity

Ring Size and Strain Effects

- Cyclopropane (3-membered) : High strain (~27.5 kcal/mol), prone to ring-opening reactions.

- Cyclobutane (4-membered) : Moderate strain (~26.3 kcal/mol), balances stability and reactivity.

- Cyclopentane (5-membered) : Minimal strain, ideal for stable conformations.

Physicochemical Properties

Q & A

Q. What synthetic strategies are recommended for laboratory-scale preparation of Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI)?

Methodological Answer: A multi-step synthesis approach is typically employed, leveraging cyclobutane ring formation followed by functionalization. For example:

- Step 1: Cyclobutane precursor synthesis via [2+2] photocycloaddition or strain-driven ring closure, optimized under inert conditions to minimize side reactions.

- Step 2: Acetylation and methylation using regioselective catalysts (e.g., Lewis acids like BF₃·OEt₂) to install the 3-acetyl-2-methyl substituents.

- Step 3: Oxidation of intermediates to the aldehyde group using mild oxidizing agents (e.g., TEMPO/NaClO₂) to preserve stereochemistry .

Key Considerations: Monitor reaction progress via TLC or GC-MS. Purification may require column chromatography with polar/non-polar solvent gradients.

Q. How can researchers characterize the structural and stereochemical properties of Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI)?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and cyclobutane ring strain (e.g., upfield shifts for ring protons). NOESY can resolve stereochemistry .

- X-ray Diffraction: Single-crystal X-ray analysis provides definitive stereochemical assignment and bond-length data for strained cyclobutane systems.

- Mass Spectrometry (HRMS): Validate molecular formula and fragmentation patterns .

Data Cross-Validation: Compare experimental results with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. What experimental approaches are used to analyze the compound’s interactions with biomolecular targets (e.g., enzymes or DNA)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein/DNA on a sensor chip to measure binding kinetics (ka/kd) in real time .

- Fluorescence Titration: Use labeled biomolecules (e.g., FITC-labeled G-quadruplex DNA) to quantify binding affinity via fluorescence quenching/enhancement .

- In Vitro Assays: Test cytotoxicity against cell lines (e.g., cancer models) with dose-response curves (IC₅₀ calculations) and mechanistic studies (e.g., apoptosis markers) .

Advanced Tip: Pair experimental data with molecular docking simulations to propose binding modes .

Q. How can computational chemistry resolve discrepancies in experimental data (e.g., conflicting spectral vs. crystallographic results)?

Methodological Answer:

- Density Functional Theory (DFT): Calculate NMR chemical shifts and IR spectra for proposed structures; compare with experimental data to identify outliers .

- Molecular Dynamics (MD): Simulate solvent effects or conformational flexibility that might explain unexpected spectral peaks or crystallographic disorder .

- Statistical Validation: Use χ² tests or residual analyses to assess the fit between computational predictions and experimental observations .

Q. What strategies optimize the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

- Degradation Studies: Perform accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products.

- pH Profiling: Assess stability across pH 2–12 using buffered solutions; stabilize labile aldehyde groups via Schiff base formation with amines .

- Light Sensitivity: Use amber glassware or UV-blocking materials to prevent photodegradation, common in strained cyclic systems .

Data Analysis and Contradiction Management

Q. How should researchers address contradictions between observed biological activity and computational predictions?

Methodological Answer:

- Replicate Experiments: Ensure biological assays are repeated with controlled variables (e.g., cell passage number, reagent batches) .

- Meta-Analysis: Compare results with structurally analogous 9CI compounds (e.g., cyclopropane or quinoline derivatives) to identify trends .

- Error Source Identification: Test for assay interference (e.g., compound aggregation in solution) using dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.